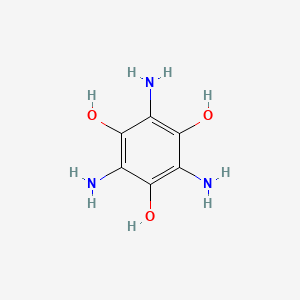

2,4,6-Triaminobenzene-1,3,5-triol

CAS No.:

Cat. No.: VC18420644

Molecular Formula: C6H9N3O3

Molecular Weight: 171.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H9N3O3 |

|---|---|

| Molecular Weight | 171.15 g/mol |

| IUPAC Name | 2,4,6-triaminobenzene-1,3,5-triol |

| Standard InChI | InChI=1S/C6H9N3O3/c7-1-4(10)2(8)6(12)3(9)5(1)11/h10-12H,7-9H2 |

| Standard InChI Key | DANSOQBUORNSEY-UHFFFAOYSA-N |

| Canonical SMILES | C1(=C(C(=C(C(=C1O)N)O)N)O)N |

Introduction

Chemical Identity and Nomenclature

Systematic and Common Names

The compound is systematically named 2,4,6-triaminobenzene-1,3,5-triol under IUPAC nomenclature rules, reflecting the positions of its functional groups on the benzene ring . Alternative synonyms include Triamino-phloroglucin and database-specific identifiers such as SCHEMBL8369363 and CS-0182985 . The name phloroglucin alludes to its structural resemblance to phloroglucinol (1,3,5-trihydroxybenzene), with amino groups replacing hydroxyls at the 2, 4, and 6 positions.

Molecular Formula and Weight

The molecular formula was computationally verified using PubChem’s algorithms, yielding an exact mass of 171.06439116 Da . Its monoisotopic mass matches this value, confirming the absence of isotopic substitutions in the standard form .

Structural Characteristics

Molecular Symmetry and Geometry

The compound’s hexagonal symmetry arises from the alternating -NH₂ and -OH groups at positions 1,3,5 (triol) and 2,4,6 (triamine), respectively. This arrangement creates a planar structure with threefold rotational symmetry, as evidenced by its SMILES notation: C1(=C(C(=C(C(=C1O)N)O)N)O)N . The InChIKey DANSOQBUORNSEY-UHFFFAOYSA-N further encodes its stereochemical uniqueness .

Hydrogen-Bonding Networks

With six hydrogen bond donors (-NH₂ and -OH) and six acceptors (lone pairs on O and N), the molecule forms extensive intramolecular and intermolecular hydrogen bonds . This property is critical to its solubility and stability, as reflected in its topological polar surface area (139 Ų) .

Physicochemical Properties

Computed Physicochemical Parameters

Key properties derived from PubChem’s computational tools include:

The negative XLogP3 value indicates high hydrophilicity, consistent with its polar functional groups . The absence of rotatable bonds underscores its rigidity, which may influence its crystallinity and thermal stability.

Synthesis and Production

Industrial and Research Availability

The compound is listed by research chemical vendors such as GlpBio, which offers the hydrochloride salt in milligram quantities for experimental use . Storage recommendations (-80°C for long-term stability) and handling precautions (avoidance of repeated freeze-thaw cycles) align with standard practices for amino-phenolic compounds .

Applications and Research Frontiers

Pharmaceutical Relevance

Amino-phenolic compounds often exhibit bioactivity, serving as antioxidants or enzyme inhibitors. While no direct studies on 2,4,6-triaminobenzene-1,3,5-triol are cited in the provided sources, its structural analogs have been investigated for antimicrobial and anticancer properties .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume